2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine
Description
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a bromine atom and at position 4 with a pyrazolyl group. The pyrazolyl moiety is further functionalized at position 3 with a 6-methyl-2-pyridyl substituent. Bromine at position 2 enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridyl-pyrazolyl framework may contribute to biological activity, as seen in analogs with anti-inflammatory or antimicrobial properties .
Properties
Molecular Formula |
C14H11BrN4 |
|---|---|
Molecular Weight |
315.17 g/mol |
IUPAC Name |
2-bromo-4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C14H11BrN4/c1-9-3-2-4-12(18-9)14-11(8-17-19-14)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19) |
InChI Key |
GKBTUXZBWAQUET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Halogen Positioning : The target compound’s bromine at pyridine-2 contrasts with analogs like (Br at pyridine-6) and (Br at phenyl/pyrimidine). Position affects reactivity; para-substituted bromines (e.g., pyridine-4) are typically more reactive in nucleophilic substitutions than ortho positions.
Heterocyclic Diversity: The pyridyl-pyrazolyl scaffold in the target compound differs from the pyrazolo-pyridine in and oxazolo-pyridine in . Pyrazoles are known for hydrogen-bonding capacity, influencing solubility and biological interactions .
Functional Groups : The 6-methyl-2-pyridyl group in the target compound increases lipophilicity compared to ’s polar ester or ’s hydrazone moiety. Methyl groups often enhance metabolic stability in drug candidates.
Thermal and Spectroscopic Properties
- Melting Points : ’s derivative melts at 136°C, while the target compound’s melting point is unreported. Higher symmetry in (C₁₄H₁₀Br₂N₆O) may contribute to its crystalline structure and higher thermal stability.
- Spectroscopy : IR data for (1707 cm⁻¹ for C=O) contrasts with the target compound’s expected C-Br stretch (~600 cm⁻¹). NMR would show distinct pyridine and pyrazole proton environments compared to ’s iodine-induced deshielding.
Biological Activity
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a heterocyclic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure combines a brominated pyridine with a pyrazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 276.13 g/mol. The presence of both bromine and nitrogen-containing heterocycles contributes to its reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine derivatives. For instance, a study indicated that similar compounds exhibit significant inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Lung Cancer | 0.5 | |
| Compound B | Breast Cancer | 0.7 | |
| Compound C | Colorectal Cancer | 0.6 |
The proposed mechanisms through which 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Signaling Pathways : It may modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
- Induction of Apoptosis : The compound can activate apoptotic pathways in tumor cells, promoting programmed cell death.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:
- Study on MDA-MB-231 Cells : A derivative similar to 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine demonstrated an IC50 value of 0.5 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
- In Vivo Studies : In animal models, compounds with similar structures have shown significant tumor growth inhibition, suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine. Key areas for future investigation include:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against cancer cells.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
- Clinical Trials : Progressing from preclinical findings to clinical trials to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
